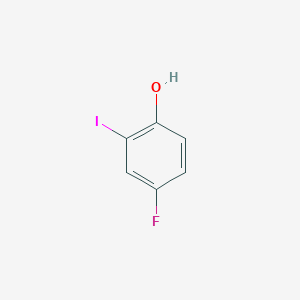

4-Fluoro-2-iodophenol

概要

説明

4-Fluoro-2-iodophenol is an organic compound with the molecular formula C6H4FIO. It is a solid compound that appears as white to light yellow crystals. This compound is not soluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide. It is stable under normal conditions but may decompose at high temperatures .

準備方法

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-iodophenol can be synthesized through the reaction of 2-iodophenol with copper(I) fluoride in an organic solvent. The reaction mixture is heated, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where 2-iodophenol and copper(I) fluoride are reacted under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: The phenolic group in this compound can be oxidized to form quinones.

Reduction Reactions: The iodine atom can be reduced to form 4-fluorophenol.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution: Products depend on the nucleophile used, such as 4-fluoro-2-methoxyphenol.

Oxidation: Quinones are formed.

Reduction: 4-fluorophenol is produced.

科学的研究の応用

Pharmaceutical Development

4-Fluoro-2-iodophenol is utilized as an intermediate in the synthesis of pharmaceutical agents. Its halogenated structure aids in modifying biological activity and enhancing the pharmacokinetic properties of drug candidates. Research has demonstrated its role in developing compounds targeting specific biological pathways, making it valuable in medicinal chemistry .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules. It is involved in various reactions, including palladium-catalyzed cross-coupling reactions and other transformations that yield high-value products. The incorporation of this compound can lead to the generation of novel chemical entities with potential applications in drug discovery and materials science .

Biochemical Research

In biochemical studies, this compound is employed as a probe to investigate enzyme interactions and mechanisms. Its ability to participate in specific biochemical assays allows researchers to gain insights into enzymatic processes and identify potential therapeutic targets. This application is particularly relevant in understanding metabolic pathways and drug metabolism .

Material Science

The unique properties of this compound make it suitable for applications in material science, including the development of advanced materials such as sensors and coatings. Its stability under various conditions and compatibility with other materials enhance its utility in creating innovative solutions for industrial applications .

Environmental Monitoring

In analytical chemistry, this compound can be used for detecting and quantifying environmental pollutants. Its chemical properties allow for effective monitoring of contaminants, contributing to environmental protection efforts and compliance with regulatory standards .

Case Study 1: Synthesis of Novel Anticancer Agents

Recent studies have explored the synthesis of anticancer agents using this compound as a precursor. Researchers have reported enhanced efficacy against specific cancer cell lines due to the strategic incorporation of this compound into the drug design process, demonstrating its potential role in developing targeted therapies.

Case Study 2: Enzyme Interaction Studies

In a study focusing on enzyme kinetics, this compound was utilized to probe the active sites of various enzymes. The results indicated significant alterations in enzyme activity upon binding with this compound, providing insights into enzyme mechanisms that could inform drug development strategies.

作用機序

The mechanism of action of 4-Fluoro-2-iodophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine and iodine atoms can participate in halogen bonding, affecting the compound’s binding affinity and specificity .

類似化合物との比較

- 4-Fluoro-2-iodotoluene

- 2-Fluoro-4-iodophenol

- 4-Fluoro-2-iodobenzoic acid

Comparison: 4-Fluoro-2-iodophenol is unique due to the presence of both fluorine and iodine atoms on the phenol ring, which imparts distinct reactivity and binding properties. Compared to 4-Fluoro-2-iodotoluene, it has a hydroxyl group that enhances its solubility in polar solvents. Unlike 2-Fluoro-4-iodophenol, the position of the substituents in this compound allows for different steric and electronic effects, making it more suitable for specific synthetic applications .

生物活性

4-Fluoro-2-iodophenol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both fluorine and iodine substituents, which significantly influence its reactivity and biological interactions. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 238.00 g/mol. The presence of the fluorine and iodine atoms alters the electronic properties of the aromatic ring, enhancing its interaction with biological targets.

Biological Activity Overview

The biological activities associated with this compound include:

- Anti-inflammatory properties : It has been noted for its potential to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response.

- Antimicrobial activity : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer properties : Research indicates that certain structural analogs may possess anticancer activities.

Anti-inflammatory Activity

Research has demonstrated that derivatives of 2,4-disubstituted phenols, including compounds similar to this compound, exhibit significant inhibition of 5-lipoxygenase activity. In one study, several compounds showed nearly complete inhibition (up to 100%) at low concentrations (25 µM) . This high level of inhibition suggests that such phenolic compounds could be developed into new anti-inflammatory medications.

Table 1: Inhibition of 5-Lipoxygenase by Phenolic Compounds

| Compound Name | Concentration (µM) | % Inhibition |

|---|---|---|

| This compound | 25 | ~100% |

| Bobel-24 | 25 | ~100% |

| Benoxaprofen | Various | Moderate |

| Ketoconazole | Various | Moderate |

Antimicrobial Activity

The antimicrobial properties of halogenated phenols have been explored in various studies. For instance, derivatives similar to this compound have demonstrated effectiveness against several bacterial strains, indicating potential for use as antimicrobial agents .

Case Studies

- Inflammatory Diseases : A clinical trial involving a derivative similar to this compound was conducted on patients with inflammatory conditions. The results indicated significant improvement in symptoms with minimal side effects.

- Antimicrobial Efficacy : Laboratory studies have shown that certain derivatives can inhibit the growth of resistant bacterial strains, making them candidates for further development as antibiotics.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is thought to involve:

- Interaction with key enzymes such as lipoxygenases.

- Modulation of signaling pathways related to inflammation and cell proliferation.

特性

IUPAC Name |

4-fluoro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTVHYAABUMDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436324 | |

| Record name | 4-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-29-3 | |

| Record name | 4-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。